molecular formula C10H7BrFN B11720758 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile

1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile

Cat. No.: B11720758
M. Wt: 240.07 g/mol
InChI Key: NYSDCOZMPTYDKV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile (CAS: 1701617-17-5) is a brominated and fluorinated cyclopropane derivative. Its molecular formula is C₁₀H₇BrF₃N, with a molecular weight of 278.07 g/mol. The compound features a cyclopropane ring fused to a carbonitrile group and substituted with bromine and fluorine at the 5- and 2-positions of the phenyl ring, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7BrFN/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

NYSDCOZMPTYDKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile typically involves the following steps:

    Cyclopropanation: The starting material, 5-bromo-2-fluorobenzene, undergoes a cyclopropanation reaction with a suitable reagent such as diazomethane or a similar carbene precursor.

    Nitrile Formation: The cyclopropane intermediate is then treated with a cyanating agent like sodium cyanide or potassium cyanide under appropriate conditions to introduce the nitrile group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride. Conversely, oxidation can convert the nitrile to a carboxylic acid using oxidizing agents like potassium permanganate.

    Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds, particularly those targeting specific biological pathways.

    Material Science: It is employed in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the final compound derived from this building block.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key analogs of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile, highlighting differences in substituents, molecular weights, and applications:

Compound Name CAS Number Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile 1701617-17-5 5-Br, 2-F 278.07 Intermediate in kinase inhibitors
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile 1260756-93-1 5-Br, 2-OCH₃ 252.11 Higher lipophilicity due to methoxy group
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropanecarbonitrile 1266129-51-4 Pyridinyl core, 5-Br, 3-F 253.09 Enhanced solubility in polar solvents
1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile 1314658-34-8 4-Br, 2-CH₃ 236.11 Steric hindrance from methyl group
1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile 827628-15-9 Pyridinyl core, 5-Br 237.06 Bioactive in CNS-targeting molecules

Key Research Findings

Electronic Effects of Substituents
  • Fluoro vs. Methoxy : Replacing fluorine with methoxy (as in 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile) increases electron-donating capacity, altering reactivity in nucleophilic aromatic substitution (SNAr) reactions. This substitution also enhances lipophilicity (logP: ~2.5 vs. ~1.8 for the fluoro analog), impacting membrane permeability .
  • Pyridinyl vs. Phenyl Core : The pyridinyl analog (CAS: 827628-15-9) exhibits higher solubility in aqueous media due to the nitrogen atom’s polarity. However, it is less stable under acidic conditions compared to the phenyl derivative .
Thermal and Chemical Stability
  • Cyclopropanecarbonitrile derivatives generally exhibit moderate thermal stability (decomposition >150°C) and are stable under inert atmospheres. However, the presence of electron-withdrawing groups (e.g., -CN, -F) increases susceptibility to hydrolysis under strongly basic conditions (pH >10) .

Biological Activity

Structural Characteristics

The compound's structure includes:

  • Cyclopropane ring : A three-membered carbon ring that can influence the compound's reactivity.
  • Bromine and Fluorine substituents : These halogens enhance lipophilicity and may improve binding interactions with biological targets.
  • Nitrile functional group : This group may contribute to the compound's reactivity and biological properties.

Potential Biological Activities

While direct studies on the biological activity of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile are sparse, compounds with similar structures often exhibit significant pharmacological properties. Here are some potential activities based on structural analogs:

  • Inhibition of Enzyme Activity : Compounds with nitrile groups have been shown to modulate enzyme activities, suggesting that this compound may interact similarly with specific enzymes involved in metabolic pathways.
  • Receptor Binding : The presence of halogens typically enhances the binding affinity to various receptors, which could lead to therapeutic effects in conditions like inflammation or cancer.

Comparative Analysis with Similar Compounds

To better understand the potential of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile, a comparison with structurally similar compounds can provide insight into its biological activity.

Compound NameStructural FeaturesUnique Characteristics
1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrileBromine at the para positionDifferent reactivity due to positional isomerism
1-(5-Bromo-2-chlorophenyl)cyclopropanecarbonitrileChlorine instead of fluorineVariation in electronic properties due to halogen substitution
1-(5-Bromo-2-fluorophenyl)-1-ethanoneContains an ethanone group insteadDifferent functional group leading to distinct reactivity profiles

Case Studies and Research Findings

Research has indicated that cyclopropane derivatives often possess anti-inflammatory and anti-cancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with cancer progression.

Example Study: Anti-inflammatory Activity

A study involving cyclopropane derivatives demonstrated significant inhibition of inducible nitric oxide synthase (iNOS), which is crucial in inflammation processes. The findings suggest that modifications in the structure can lead to enhanced anti-inflammatory responses without increased toxicity .

Example Study: Binding Affinity

Compounds similar to 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile have shown promising binding affinities towards various biological targets. For example, a related study reported a binding affinity (Kd) of approximately 97 nM for a structurally analogous compound, indicating potential effectiveness as a therapeutic agent .

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